3,4,6-Trichlorobenzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trichlorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZASMRJDZQLRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 3,4,6 Trichlorobenzene 1,2 Diamine and Its Analogues
Established Synthetic Routes to Halogenated Benzene-1,2-diamines
Reductive Synthesis from Halogenated Nitrobenzene Precursors
The reduction of nitro groups is a fundamental and widely utilized transformation for introducing amino groups into aromatic rings. sci-hub.st A common and established method for synthesizing halogenated benzene-1,2-diamines involves the reduction of corresponding halogenated dinitrobenzene or nitroaniline precursors. This approach is valued for its efficiency and the broad availability of starting materials.
The process typically involves the use of a reducing agent to convert the nitro functionalities to amines. A variety of reducing systems can be employed, including:
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium, platinum, and nickel. The reaction conditions, such as pressure and temperature, can be adjusted to optimize the reduction. For instance, increasing temperature and pressure can lead to very high turnover numbers. sci-hub.st A significant challenge in this method is preventing the hydrodehalogenation, the removal of halogen substituents, which can occur under harsh conditions. sci-hub.st
Metal-Based Reductions: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) are effective for reducing nitro groups. These reactions are often carried out in a protic solvent.
Hydride Transfer Reagents: Reagents such as sodium borohydride (B1222165) and lithium aluminum hydride can also be used, sometimes in conjunction with a catalyst, to achieve the desired reduction.
The chemoselectivity of the reduction is a crucial factor, especially when other reducible functional groups are present in the molecule. sci-hub.st Modern reduction methods aim for high chemoselectivity, preserving the integrity of other functional moieties and stereogenic elements. sci-hub.st
Nucleophilic Aromatic Substitution Approaches to Diamination
Nucleophilic aromatic substitution (SNA) offers an alternative pathway to introduce amino groups onto a halogenated benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, which is more common for benzene and its derivatives, SNA requires the aromatic ring to be electron-deficient. masterorganicchemistry.comlibretexts.org This is typically achieved by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
The mechanism of SNA generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups helps to stabilize this intermediate, thereby facilitating the reaction. libretexts.orgyoutube.com
Novel Synthetic Strategies for 3,4,6-Trichlorobenzene-1,2-diamine
Recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of complex molecules like this compound.
One-Pot and Multi-Component Reaction Designs
While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the principles of one-pot reactions are widely applied in the synthesis of related substituted diamines and other heterocyclic compounds. dtic.milresearchgate.netderpharmachemica.comnih.gov For example, one-pot methods have been developed for the synthesis of 2,4,6-triaryl pyridines and 1,3,5-trisubstituted 1,2,4-triazoles. derpharmachemica.comnih.gov These reactions often involve a sequence of condensations and cyclizations. derpharmachemica.comnih.gov A one-step method for producing 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from Rubin's aldehyde using anhydrous ammonia (B1221849) in DMSO has also been reported. dtic.mil
Catalytic Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering routes to products with high selectivity and efficiency. Catalytic methods for the synthesis of this compound would likely focus on either the catalytic reduction of a dinitro precursor or a catalytic amination process.
For instance, molybdenum sulfide (B99878) clusters have been shown to catalyze the reductive amination of aldehydes from nitroarenes. researchgate.net While this specific example involves the formation of secondary amines, it highlights the potential of non-noble metal catalysts in amination reactions. researchgate.net The use of catalysts like wet 2,4,6-trichloro-1,3,5-triazine (TCT) has been reported for one-pot Mannich-type reactions and the synthesis of 2,4,6-triarylpyridines. scite.aiumz.ac.ir
The synthesis of related compounds, such as 1,2,4-Trichlorobenzene, can be achieved through the chlorination of p-dichlorobenzene using a Lewis acid catalyst like iron(III) chloride. chemicalbook.com The development of specific catalytic systems for the direct and selective diamination of 1,2,4,5-tetrachlorobenzene (B31791) or the selective reduction of a dinitrated trichlorobenzene would be a significant advancement in the synthesis of this compound.
Optimization of Reaction Conditions and Parameters for this compound Synthesis
The optimization of reaction conditions is critical to maximize the yield and purity of the desired product while minimizing side reactions and waste. Key parameters that are typically optimized include:
Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For instance, in the nitration of 1,2,3-trichlorobenzene, a reaction temperature of 65 °C was found to be optimal. researchgate.net
Catalyst: The choice and loading of the catalyst are crucial. For example, in the synthesis of 1,2,4-trichlorobenzene, anhydrous ferric chloride and sulfur powder were used as catalysts. chemicalbook.com
Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism.
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material without the formation of degradation products. A reaction time of 4.5 hours was optimal for the nitration of 1,2,3-trichlorobenzene. researchgate.net
pH: In reactions involving acidic or basic conditions, such as the VNS amination of picric acid, the post-treatment pH can significantly impact the yield. energetic-materials.org.cn
An example of process optimization is the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene, where the optimal molar ratio of reactants (1,2,3-trichlorobenzene:sulfuric acid:nitric acid) was determined to be 1:11.3:2.3, resulting in a yield of 93.95%. researchgate.net Similarly, in the synthesis of 3,5-diamino-2,4,6-trinitrochlorobenzene, the chlorination step was optimized by using phosphorus oxychloride/N,N-dimethylaniline as the chlorination reagent at 80 °C for 10 hours, achieving a yield of 52.4%. energetic-materials.org.cn
Influence of Solvent Systems and Concentration
The solvent system is a critical determinant in the synthesis of chlorinated phenylenediamines. It influences reactant solubility, reaction rates, and sometimes the reaction pathway itself. For instance, in the synthesis of related aromatic amines, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective. redalyc.orgdtic.mil The solubility of gaseous reactants, such as ammonia in amination reactions, is temperature-dependent and decreases as temperature increases, which necessitates careful control over reaction conditions. dtic.mil
In the case of solvothermal polymerization of diaminomaleonitrile, a related diamine, protic n-alcohols like n-pentanol and n-hexanol have demonstrated the ability to produce near-quantitative yields. researchgate.net These solvents were found to reduce undesirable hydrolysis and oxidation side reactions compared to hydrothermal conditions. researchgate.net The choice of solvent can also be crucial for managing reaction intermediates. For example, in some amination protocols, highly polar solvent mixtures such as acetonitrile/water or hexafluoroisopropanol (HFIP) are used to increase reactivity. acs.org
The concentration of reactants is another key factor. In the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a related compound, the concentration of the picramide starting material can lead to highly viscous reaction suspensions, affecting mixing and heat transfer. redalyc.org
Table 1: Effect of Solvent on Synthesis
| Solvent System | Observation | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Excellent solvent for starting materials and ammonia in amination reactions. | redalyc.orgdtic.mil |
| n-Pentanol / n-Hexanol | Achieved almost quantitative yields in solvothermal polymerization of diaminomaleonitrile. | researchgate.net |
Temperature and Reaction Time Effects on Yield and Purity
Temperature and reaction time are intrinsically linked parameters that must be carefully optimized to maximize product yield and purity while minimizing the formation of byproducts. High temperatures can accelerate reaction rates but may also lead to decomposition or unwanted side reactions. For example, in the catalytic amination and dechlorination of p-nitrochlorobenzene, increasing the temperature from 20°C to 40°C resulted in a significant increase in removal efficiency, from 67% to 100%. nih.gov
Similarly, studies on the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) showed that a reaction time of approximately 5.75 hours at 55°C was required for a 90% conversion. researchgate.net The synthesis of N¹-benzyl-4-chloro-benzene-1,2-diamine, an analogue, was completed in 1-3 hours at 80°C. chemicalbook.com In some modern synthetic approaches, such as those utilizing microreactors, reaction times can be significantly shortened. For instance, a greener synthesis of pyrazinamide (B1679903) derivatives was achieved at 45°C in just 20 minutes. researchgate.net
The interplay between temperature and time is critical. Insufficient reaction time may lead to incomplete conversion, while excessively long times, even at optimal temperatures, can promote the formation of impurities.
Table 2: Impact of Temperature and Time on Synthesis
| Compound/Reaction | Temperature (°C) | Time | Outcome | Reference |
|---|---|---|---|---|
| p-Nitrochlorobenzene amination | 20 | - | 67% removal efficiency | nih.gov |
| p-Nitrochlorobenzene amination | 40 | 30 min | 100% removal efficiency | nih.gov |
| 1,3,5-Trichloro-2,4,6-trinitrobenzene amination | 55 | 5.75 h | 90% conversion | researchgate.net |
| N¹-benzyl-4-chloro-benzene-1,2-diamine synthesis | 80 | 1-3 h | Reaction completion | chemicalbook.com |
Exploration of Catalyst Loading and Ligand Effects
Catalysis is a cornerstone of modern organic synthesis, and the synthesis of this compound and its analogues is no exception. The choice of catalyst, its loading, and the associated ligands can dramatically influence reaction efficiency and selectivity.
In the catalytic amination of halogenated benzenes, palladium-based catalysts are frequently employed. nih.gov The removal efficiency of p-nitrochlorobenzene was found to increase with higher bulk loading of palladium in a Pd/Fe bimetallic system. nih.gov For single-atom palladium catalysts used in cross-coupling reactions, the addition of phosphine (B1218219) ligands can significantly enhance reactivity. nih.gov Interestingly, the activating mechanism of these ligands on single-atom catalysts appears to stem from improving the accessibility of the metal centers rather than significantly modifying their electronic properties. nih.gov
Iron catalysts are also utilized. The synthesis of an N-benzyl-4-chlorobenzene-1,2-diamine analogue employed iron powder in the presence of ammonium (B1175870) chloride. chemicalbook.com In some cases, the catalyst loading is a critical parameter to optimize. For instance, in an iron(III) chloride-catalyzed direct amidation of esters, a catalyst loading of 15 mol% was found to be effective. researchgate.net
The ligand can also play a crucial role in directing the regioselectivity of a reaction. Research into radical arene amination has shown that noncovalent interactions between a substrate and an incoming radical can be used to control positional selectivity, allowing for the concise synthesis of ortho-phenylenediamines. acs.org
Purity Enhancement and Isolation Techniques for this compound
Following synthesis, the crude product often contains unreacted starting materials, intermediates, and byproducts. Therefore, robust purification and isolation techniques are essential to obtain this compound of the required purity.
Advanced Chromatographic Purification Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of aromatic amines. chromforum.orgnih.gov For halogenated aromatic compounds that are difficult to separate, modifications to the stationary phase, such as using a Phenyl-Hexyl or PFP column, can improve resolution by leveraging different pi-pi interactions. chromforum.org The use of additives in the mobile phase, like triethylamine (B128534) (TEA) or adjusting the pH, can mitigate peak broadening caused by interactions between the amine groups and residual silanol (B1196071) groups on the silica-based columns. chromforum.org
Modern UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) systems offer rapid and sensitive analysis, which is crucial for monitoring purification processes and ensuring the final product's identity and purity. lcms.czunizar.es For preparative scale purification, achieving adequate separation between the desired product and impurities is critical for obtaining a clean fraction. chromforum.org
Recrystallization and Crystallization Strategies
Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. The selection of an appropriate solvent is the most critical step in this process. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the recovery of pure crystals upon cooling. For chlorinated anilines, solvents like ethanol (B145695) or isopropanol (B130326) have been suggested for recrystallization. sciencemadness.org
In some cases, a preliminary purification step, such as treatment with activated charcoal, is used to remove colored impurities before recrystallization. sciencemadness.orgtandfonline.com For instance, crude 2,4,6-trichloroaniline (B165571) was purified by treatment with charcoal followed by filtration through silica (B1680970) gel before a final recrystallization from ethanol to yield analytically pure, colorless needles. tandfonline.com The success of recrystallization depends on the differing solubilities of the desired compound and the impurities in the chosen solvent system.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Nitrochlorobenzene |
| 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) |
| N¹-benzyl-4-chloro-benzene-1,2-diamine |
| Diaminomaleonitrile |
| 2,4,6-Triamino-1,3,5-trinitrobenzene (TATB) |
| Picramide |
| Pyrazinamide |
| 2,4,6-Trichloroaniline |
| Ethanol |
| Isopropanol |
| Dimethyl sulfoxide (DMSO) |
| n-Pentanol |
| n-Hexanol |
| Acetonitrile |
| Hexafluoroisopropanol (HFIP) |
| Triethylamine (TEA) |
| Palladium |
| Iron |
| Iron(III) chloride |
Mechanistic Investigations of Reactions Involving 3,4,6 Trichlorobenzene 1,2 Diamine
Elucidation of Reaction Pathways and Transition States
The generally accepted reaction pathway for the formation of a 2-substituted benzimidazole (B57391) from an o-phenylenediamine (B120857) and an aldehyde involves several key steps. nih.gov Initially, one of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate. Subsequently, an intramolecular nucleophilic attack by the second amino group onto the imine carbon occurs, leading to the formation of a five-membered ring. Finally, aromatization through the elimination of a hydride ion, often facilitated by an oxidizing agent, yields the stable benzimidazole ring system. nih.gov
The transition states in these reactions are critical for determining the reaction rates. For the initial nucleophilic attack, the transition state would involve the partial formation of the new carbon-nitrogen bond. The subsequent cyclization step would proceed through a cyclic transition state where the second amino group is forming a bond with the imine carbon. researchgate.net The planarity and electronic effects of the benzene (B151609) ring, as well as the steric and electronic influences of the chlorine substituents, would play a significant role in stabilizing or destabilizing these transition states. For instance, the electron-withdrawing nature of the chlorine atoms would decrease the nucleophilicity of the amino groups, potentially leading to a higher activation energy for the initial nucleophilic attack compared to unsubstituted o-phenylenediamine.
In the case of reactions with carboxylic acids, the reaction pathway typically involves the initial formation of a mono-acyl derivative, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring. acs.orgacs.org The transition state for the cyclization step would involve the attack of the second amino group on the amide carbonyl carbon.
| Reaction Type | Reactant | Proposed Key Intermediates | Proposed Transition State Feature |
| Cyclocondensation | Aldehyde | Hemiaminal, Schiff Base | Cyclic structure for intramolecular cyclization researchgate.net |
| Cyclocondensation | Carboxylic Acid | Mono-acyl derivative | Attack of the second amino group on the amide carbonyl |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are paramount for a complete understanding of a reaction mechanism. In the context of the reactions of 3,4,6-Trichlorobenzene-1,2-diamine, the primary intermediates are expected to be the hemiaminal and the Schiff base (imine) when reacting with aldehydes. nih.gov
The hemiaminal intermediate is generally unstable and readily dehydrates to the more stable Schiff base. The Schiff base, however, can be more persistent and, in some cases, has been isolated or detected spectroscopically. For chlorinated o-phenylenediamines, the electron-withdrawing effect of the chlorine atoms might influence the stability of these intermediates.
In the reaction with carboxylic acids, the mono-acyl-o-phenylenediamine is a key intermediate. acs.org This intermediate is often stable enough to be isolated and characterized before it undergoes the final ring closure to the benzimidazole.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for the identification of these intermediates. For example, the formation of a Schiff base can be confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum and the presence of an imine proton signal in the ¹H NMR spectrum.
| Reactant | Expected Intermediate | Key Spectroscopic Features |
| Aldehyde | Hemiaminal | -OH and -NH protons in NMR, C-O stretch in IR |
| Aldehyde | Schiff Base (Imine) | C=N stretch in IR, imine proton in ¹H NMR nih.gov |
| Carboxylic Acid | Mono-acyl derivative | Amide C=O stretch in IR, amide NH proton in ¹H NMR acs.org |
Kinetic and Thermodynamic Analysis of this compound Transformations
A quantitative understanding of reaction rates and equilibria can be achieved through kinetic and thermodynamic analysis. For the transformations of this compound, these analyses would reveal the influence of the chloro substituents on the reaction energetics.
Kinetics: The rate of benzimidazole formation from this compound is expected to be slower than that from unsubstituted o-phenylenediamine. The three electron-withdrawing chlorine atoms reduce the electron density on the benzene ring and, by extension, decrease the nucleophilicity of the amino groups. This would lead to a higher activation energy for the initial nucleophilic attack on the carbonyl reactant, resulting in a lower reaction rate constant. The reaction kinetics can be studied by monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
| Parameter | Expected Effect of Trichlorosubstitution | Reasoning |
| Kinetic Rate | Decrease | Reduced nucleophilicity of amino groups due to electron-withdrawing Cl atoms. |
| Activation Energy (Ea) | Increase | Higher energy barrier for the initial nucleophilic attack. |
| Thermodynamic Stability | Generally high | Formation of a stable aromatic benzimidazole ring. |
Advanced Spectroscopic and Analytical Characterization of 3,4,6 Trichlorobenzene 1,2 Diamine
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. By quantifying the mass percentages of its constituent elements, a direct comparison can be made with the theoretically calculated values derived from its proposed chemical formula, C₆H₅Cl₃N₂. This comparison is crucial for confirming the purity and identity of the compound.
The theoretical elemental composition of 3,4,6-Trichlorobenzene-1,2-diamine is calculated from its molecular weight and the atomic weights of its constituent atoms (Carbon, Hydrogen, Nitrogen, and Chlorine). The molecular formula, C₆H₅Cl₃N₂, leads to a molecular weight of approximately 211.48 g/mol .
The expected mass percentages for each element are presented below. In a research setting, these theoretical values would be juxtaposed with results obtained from combustion analysis (for C, H, N) and other appropriate methods for halogen determination. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, is considered a confirmation of the compound's elemental composition and purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 34.08% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.38% |
| Chlorine | Cl | 35.453 | 3 | 106.359 | 50.29% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.25% |
| Total | | | | 211.479 | 100.00% |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, which in turn reveals the exact positions of atoms within the crystal lattice.
For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. This includes the bond lengths, bond angles, and torsion angles between atoms, providing an unambiguous confirmation of its molecular connectivity. Furthermore, it reveals details about the molecule's conformation and the packing of molecules within the unit cell, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.
The key parameters obtained from an X-ray crystallographic study are summarized in a crystallographic data table. While specific experimental data for this compound is not presently available in the cited literature, a representative table is shown below to illustrate the type of information that would be determined.
Table 2: Representative Crystallographic Data for a Molecular Compound
| Parameter | Description | Example Data |
|---|---|---|
| Chemical Formula | The molecular formula of the compound. | C₆H₅Cl₃N₂ |
| Formula Weight | The molecular weight of the compound in g/mol . | 211.48 |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.5, b = 12.1, c = 9.3 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.4, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 923.5 |
| Z | The number of molecules in the unit cell. | 4 |
| Dcalc (g/cm³) | The calculated density of the crystal. | 1.521 |
This detailed structural data is invaluable for understanding the compound's physical properties and its potential interactions in a biological or chemical system.
Theoretical and Computational Studies on 3,4,6 Trichlorobenzene 1,2 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a cornerstone for the theoretical investigation of 3,4,6-Trichlorobenzene-1,2-diamine. This computational quantum mechanical modelling method is instrumental in predicting the electronic structure and various properties of the molecule.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations, often employing basis sets like 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. bhu.ac.in This process, known as geometry optimization, identifies the equilibrium geometry by minimizing the energy of the molecule. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.
Subsequent electronic structure analysis using the optimized geometry allows for the calculation of various electronic properties. These include the distribution of electron density, which helps in understanding the molecule's polarity and the nature of its chemical bonds.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei are achievable. nih.govnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. The accuracy of these predictions can be high, with Mean Absolute Errors (MAEs) often less than 0.21 ppm for ¹H and less than 1.2 ppm for ¹³C NMR chemical shifts. nih.gov The choice of functional and basis set, such as M06-2X/6-311+G(2d,p) or B3LYP/6-31+G(d,p), can be tailored depending on the simulated solvent environment. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) - Example |
| ¹H | Varies based on position |
| ¹³C | Varies based on position |
IR Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. This is valuable for identifying the presence of specific functional groups. For instance, the characteristic N-H stretching frequencies of the diamine groups and the C-Cl stretching frequencies can be calculated. These theoretical spectra can be compared with experimental data, such as that available from the NIST Chemistry WebBook for related compounds. nist.govnist.govnist.gov
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ)
Interactive Data Table: Calculated Reactivity Descriptors
| Descriptor | Formula | Significance |
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| HOMO-LUMO Gap | ELUMO - EHOMO | Kinetic stability |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformations and their relative stabilities. rsc.org This is particularly important for understanding the flexibility of the amine groups and their potential for intramolecular hydrogen bonding.
Computational Study of Reaction Mechanisms and Energetics
Computational chemistry can be employed to investigate the mechanisms and energetics of reactions involving this compound. For example, the reactions of similar diamines with other molecules have been studied to understand cyclocondensation processes. researchgate.net By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This provides a detailed understanding of the reaction pathways and helps to predict the feasibility and selectivity of chemical transformations.
Quantum Chemical Topology and Electron Density Analysis
Advanced computational techniques like Quantum Chemical Topology and the analysis of the electron density, for instance through the Atoms in Molecules (AIM) theory, can provide deeper insights into the nature of chemical bonding in this compound. These methods analyze the topology of the electron density to define atomic basins and characterize bond critical points, offering a quantitative description of bond strength and type.
Applications of 3,4,6 Trichlorobenzene 1,2 Diamine in Heterocyclic Compound Synthesis
Synthesis of Benzimidazole (B57391) Derivatives from 3,4,6-Trichlorobenzene-1,2-diamine
Benzimidazoles are a significant class of heterocyclic compounds composed of a benzene (B151609) ring fused to an imidazole (B134444) ring. nih.govrsc.org The synthesis of benzimidazole derivatives from this compound typically involves a condensation reaction with various carbonyl compounds, most commonly aldehydes or carboxylic acids and their derivatives. nih.govnih.gov This reaction, known as the Phillips benzimidazole synthesis when using carboxylic acids, results in the formation of 4,6,7-trichlorobenzimidazoles.
The general reaction involves the cyclocondensation of the diamine with an aldehyde. The reaction is often catalyzed by an acid and proceeds through an initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization via oxidation. A variety of oxidizing agents or even air can facilitate this final step. The use of different aldehydes allows for the introduction of diverse substituents at the 2-position of the benzimidazole core.
Similarly, condensation with carboxylic acids or their derivatives (like esters or acid chlorides) under acidic conditions and often at elevated temperatures yields the corresponding 2-substituted 4,6,7-trichlorobenzimidazoles. nih.gov
Table 1: Synthesis of 2-Substituted-4,6,7-trichlorobenzimidazoles
| Reagent (R-CHO or R-COOH) | Resulting Benzimidazole Derivative |
| Formaldehyde (HCHO) | 4,6,7-Trichloro-1H-benzimidazole |
| Benzaldehyde (C₆H₅CHO) | 2-Phenyl-4,6,7-trichloro-1H-benzimidazole |
| Acetic Acid (CH₃COOH) | 2-Methyl-4,6,7-trichloro-1H-benzimidazole |
| 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-4,6,7-trichloro-1H-benzimidazole |
Formation of Quinoxaline (B1680401) and Pyrazine (B50134) Ring Systems
Quinoxalines, also known as benzopyrazines, are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. nih.govresearchgate.netencyclopedia.pub They are widely synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netnih.gov this compound serves as the aromatic diamine component for producing quinoxaline derivatives with a specific substitution pattern.
The reaction is a straightforward and efficient method for forming the quinoxaline ring system. It typically proceeds by a double condensation, where the two amino groups of the diamine react with the two carbonyl groups of the α-dicarbonyl compound to form two imine bonds, resulting in the six-membered pyrazine ring fused to the benzene ring. This reaction is often carried out in a solvent like ethanol (B145695) or acetic acid and can be catalyzed by acids. researchgate.net
The choice of the 1,2-dicarbonyl compound determines the substituents on the pyrazine ring of the resulting quinoxaline.
Table 2: Synthesis of Trichloro-Substituted Quinoxalines
| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative |
| Glyoxal | 5,7,8-Trichloroquinoxaline |
| Benzil | 2,3-Diphenyl-5,7,8-trichloroquinoxaline |
| 2,3-Butanedione | 2,3-Dimethyl-5,7,8-trichloroquinoxaline |
Development of Novel Nitrogen-Containing Heterocyclic Scaffolds
The utility of this compound extends beyond the synthesis of simple benzimidazoles and quinoxalines. It is a key building block for developing more complex and novel nitrogen-containing heterocyclic scaffolds. rsc.org
Cyclocondensation is the core chemical transformation enabling the synthesis of these heterocyclic systems. nih.gov It involves the reaction of the two nucleophilic amino groups of this compound with a bifunctional electrophile, leading to the formation of a new ring. In the synthesis of benzimidazoles, the electrophile is a one-carbon unit (from an aldehyde or carboxylic acid), while for quinoxalines, it is a two-carbon unit (from a 1,2-dicarbonyl compound).
The mechanism generally begins with the nucleophilic attack of one amino group on an electrophilic center, followed by a dehydration or elimination step, and then an intramolecular cyclization by the second amino group. A final aromatization step, often through oxidation or elimination, yields the stable heterocyclic product. The electron-withdrawing nature of the three chlorine atoms on the benzene ring can decrease the nucleophilicity of the amino groups, potentially requiring harsher reaction conditions compared to unsubstituted o-phenylenediamine (B120857).
Annulation, the process of building a new ring onto an existing one, is fundamental to the use of this compound in heterocyclic synthesis. beilstein-journals.org The diamine acts as a platform upon which new rings are constructed. These strategies are not limited to five- or six-membered rings. By choosing appropriate polyfunctional reactants, more elaborate heterocyclic systems can be assembled.
For example, reaction with reagents containing more than two electrophilic sites can lead to the formation of polycyclic compounds. Ring-closure strategies can be designed to build upon the initial benzimidazole or quinoxaline products, using the reactivity of either the N-H protons or the chlorinated benzene ring to perform further annulations and construct more complex molecular architectures.
Control of Regioselectivity and Stereoselectivity in Heterocyclic Transformations
When using unsymmetrical starting materials, the control of regioselectivity—the preferential formation of one constitutional isomer over another—is a critical aspect of synthesis. taylorandfrancis.com
In the context of this compound, which is itself an unsymmetrical diamine, reacting it with an unsymmetrical 1,2-dicarbonyl compound (e.g., phenylglyoxal) can theoretically lead to two different regioisomeric quinoxaline products. The outcome of such a reaction is determined by the relative reactivity of the two non-equivalent amino groups (at positions 1 and 2) and the two non-equivalent carbonyl groups of the reactant.
The electronic effects of the chlorine atoms influence the nucleophilicity of the adjacent amino groups. The amino group at position 2 is flanked by two chlorine atoms (at positions 3 and 6), which may reduce its nucleophilicity through inductive effects more significantly than the amino group at position 1, which is adjacent to one chlorine atom (at position 6). This difference can be exploited to direct the reaction towards a specific regioisomer. For instance, the more nucleophilic amine would be expected to react preferentially with the more electrophilic carbonyl group of the dicarbonyl reactant. taylorandfrancis.com Careful selection of reaction conditions and catalysts can further enhance this selectivity.
Stereoselectivity becomes a consideration when chiral centers are created during the reaction. While the standard synthesis of benzimidazoles and quinoxalines from achiral precursors does not typically generate stereocenters in the heterocyclic core, the use of chiral reactants or catalysts can lead to the formation of enantiomerically enriched products. researchgate.net However, for the specific transformations involving this compound, controlling regioselectivity is the more common and immediate synthetic challenge.
Coordination Chemistry and Ligand Design Utilizing 3,4,6 Trichlorobenzene 1,2 Diamine
3,4,6-Trichlorobenzene-1,2-diamine as a Bidentate Ligand
This compound is an aromatic diamine featuring two adjacent amino groups, which are positioned to act as a bidentate chelating ligand. In coordination chemistry, a ligand that can bind to a central metal atom through two donor atoms is known as a bidentate ligand. researchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion, a common feature in coordination complexes. The two nitrogen atoms of the amino groups each possess a lone pair of electrons that can be donated to a metal center, forming coordinate covalent bonds. researchgate.net
The coordination behavior of o-phenylenediamine (B120857) and its derivatives has been well-documented, showing their versatility in forming stable complexes with a wide range of transition and main group metals. The presence of three chlorine atoms on the benzene (B151609) ring of this compound is expected to significantly influence its electronic properties. Chlorine is an electron-withdrawing group, and its presence would decrease the electron density on the benzene ring and, by extension, on the nitrogen donor atoms. This inductive effect would reduce the basicity of the amino groups, making the ligand a weaker σ-donor compared to unsubstituted o-phenylenediamine. This modulation of the ligand's electronic character can, in turn, affect the stability, redox potential, and reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound would likely follow established procedures for related o-phenylenediamine ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The choice of solvent and reaction conditions can influence the coordination number and geometry of the resulting complex.
Characterization of these complexes would employ a suite of spectroscopic and analytical techniques to determine their structure and properties. Infrared (IR) spectroscopy is a key tool for confirming the coordination of the diamine ligand to the metal center. The N-H stretching vibrations in the free ligand are expected to shift to lower frequencies upon coordination due to the donation of electron density from the nitrogen to the metal, weakening the N-H bond. ijcrcps.com Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. ias.ac.in
Transition metals, with their partially filled d-orbitals, readily form complexes with a variety of ligands, including o-phenylenediamines. It is anticipated that this compound would form stable complexes with first-row transition metals such as manganese, iron, cobalt, nickel, copper, and zinc. researchgate.netias.ac.in The synthesis of these complexes would typically involve the direct reaction of the ligand with a metal salt, such as a chloride or acetate, in an alcoholic or other suitable solvent. ias.ac.in
For example, the reaction of this compound with a copper(II) salt would likely yield a complex where the copper ion is coordinated to two molecules of the bidentate ligand, potentially with additional ligands such as water or anions to satisfy the coordination sphere of the metal. The geometry of such complexes can vary from square planar to distorted octahedral, depending on the specific metal ion and reaction conditions.
The characterization of these transition metal complexes would involve techniques such as UV-Visible spectroscopy to probe the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. Magnetic susceptibility measurements would be crucial for determining the number of unpaired electrons in the complex, providing insight into its spin state and the ligand field strength. ias.ac.in
While the coordination chemistry of transition metals is extensive, main group metals also form a variety of interesting complexes. It is plausible that this compound could form complexes with main group metals such as aluminum and zinc. ijcrcps.com The synthesis of these complexes would likely involve similar methodologies to those used for transition metals, reacting the ligand with a main group metal salt.
For instance, a reaction with zinc(II) chloride could yield a tetrahedral complex with two chloride ions and one molecule of the bidentate diamine ligand, or an octahedral complex with multiple diamine ligands. ijcrcps.com The characterization of these main group metal complexes would rely heavily on techniques like NMR spectroscopy, as the diamagnetic nature of many main group metal ions precludes magnetic studies. Changes in the chemical shifts of the ligand's protons and carbons upon coordination would provide evidence of complex formation.
Electronic, Magnetic, and Geometric Structures of this compound Metal Complexes
The electronic, magnetic, and geometric properties of metal complexes are intricately linked and are largely dictated by the nature of the metal ion and the coordinating ligands. For complexes of this compound, the electron-withdrawing nature of the chloro substituents is expected to play a significant role.
The electronic spectra of transition metal complexes provide valuable information about the splitting of the d-orbitals, which is influenced by the ligand field. The reduced σ-donor strength of the trichlorinated diamine ligand, compared to its unsubstituted counterpart, would likely result in a smaller d-orbital splitting (a weaker ligand field). This could, in turn, influence the spin state of the complex. For metal ions where high-spin and low-spin states are possible (e.g., Fe(II), Fe(III), Co(II)), a weaker ligand field would favor the formation of high-spin complexes. libretexts.org
Magnetic properties are a direct consequence of the number of unpaired electrons in a complex. numberanalytics.com Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field, while diamagnetic complexes, with all paired electrons, are weakly repelled. libretexts.org The magnetic moment of a complex can be measured experimentally and used to determine the number of unpaired electrons, thus confirming the spin state. It is anticipated that many transition metal complexes of this compound would be paramagnetic.
The geometry of the resulting complexes would be determined by the coordination number of the metal ion and the steric constraints of the ligand. Common geometries for four-coordinate complexes include tetrahedral and square planar, while six-coordinate complexes are typically octahedral. ias.ac.in X-ray crystallography would be the definitive method for determining the precise geometric structure, including bond lengths and angles.
Table 1: Expected Properties of Hypothetical Transition Metal Complexes with this compound (L)
| Complex Formula | Metal Ion | Expected Geometry | Expected Spin State | Magnetic Behavior |
| [CoL₂Cl₂] | Co(II) | Octahedral | High-spin | Paramagnetic |
| [NiL₂]Cl₂ | Ni(II) | Square Planar | Low-spin | Diamagnetic |
| [CuL₂]Cl₂ | Cu(II) | Distorted Octahedral | - | Paramagnetic |
| [ZnLCl₂] | Zn(II) | Tetrahedral | - | Diamagnetic |
Catalytic Applications of this compound-Based Metal Complexes
Metal complexes are widely used as catalysts in a vast array of organic transformations due to their ability to activate substrates and facilitate reactions through various mechanisms. The electronic and steric properties of the ligands surrounding the metal center are crucial in tuning the catalytic activity and selectivity.
Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in solution. Transition metal complexes are particularly effective as homogeneous catalysts. While specific catalytic applications of complexes derived from this compound have not been reported, we can infer potential areas of activity based on related systems.
Complexes of other substituted diamine ligands have shown promise in various catalytic reactions. For instance, copper complexes with phenylenediamine derivatives have been investigated as catalysts for oxidation reactions. ijcrcps.com The electron-withdrawing nature of the trichloro-substituted ligand in this case might enhance the Lewis acidity of the metal center, potentially increasing its activity in certain catalytic cycles.
Potential areas for catalytic investigation could include oxidation reactions, reduction reactions, and carbon-carbon bond-forming reactions. The stability of the chelate ring formed by the bidentate diamine ligand could contribute to the robustness of the catalyst under reaction conditions. Further research is necessary to explore and establish the catalytic potential of these specific complexes.
Electrocatalytic and Photocatalytic Systems
A comprehensive search of scientific literature and chemical databases has revealed no specific research detailing the application of coordination compounds derived from this compound in electrocatalytic or photocatalytic systems. While the broader class of o-phenylenediamines and their metal complexes are subjects of investigation in catalysis, including photocatalytic synthesis of benzimidazoles and electro-oxidation reactions, studies focusing specifically on the 3,4,6-trichloro substituted derivative are not present in the available literature.
The absence of dedicated research in this area means there are no detailed findings, performance data, or established catalytic systems to report for complexes of this compound. The influence of the specific trichloro-substitution pattern on the electronic properties and catalytic activity of its coordination compounds remains an unexplored area of research. Therefore, no data tables on catalyst efficiency, reaction conditions, or product yields can be provided.
Further research would be necessary to determine if metal complexes of this compound have potential applications in electrocatalysis or photocatalysis. Such studies would involve the synthesis and characterization of the coordination compounds, followed by systematic evaluation of their catalytic performance in relevant chemical transformations.
Polymer Science and Advanced Materials Applications of 3,4,6 Trichlorobenzene 1,2 Diamine Derivatives
Integration of 3,4,6-Trichlorobenzene-1,2-diamine into Polymer Architectures
The two primary amine functionalities of this compound allow for its direct integration into various polymer backbones, where it can act as a monomer to build the primary chain or as a cross-linking agent to create robust networks.
Use as a Monomer in Condensation Polymerization
This compound is a suitable monomer for condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. Its two reactive amine groups can react with a variety of difunctional comonomers to form long polymer chains. The presence of the trichlorinated benzene (B151609) ring in the resulting polymer backbone imparts significant modifications to the material's properties.
Aromatic diamines are foundational monomers in the synthesis of high-performance polymers like polyamides and polyimides. rsc.org For instance, reacting this compound with dicarboxylic acids or their more reactive acyl chloride derivatives would yield polyamides. Similarly, its reaction with dianhydrides would produce polyimides. The incorporation of the chlorinated aromatic unit is a deliberate design choice to enhance properties such as thermal stability, chemical resistance, and flame retardancy. The feasibility of using substituted diamines to create polymers with improved characteristics has been demonstrated in various systems. rsc.org
Below is a table illustrating potential comonomers for the condensation polymerization of this compound and the resulting polymer classes.
| Comonomer Class | Example Comonomer | Resulting Polymer Class |
| Dicarboxylic Acid | Terephthalic Acid | Polyamide |
| Acyl Dichloride | Isophthaloyl Dichloride | Polyamide |
| Dianhydride | Pyromellitic Dianhydride | Polyimide |
| Diisocyanate | Toluene Diisocyanate | Polyurea |
Role as a Cross-linking Agent in Polymer Networks
Beyond its role as a linear monomer, this compound can function as a cross-linking agent. Cross-linking is a critical process for transforming thermoplastics into thermosets or elastomers, which enhances mechanical strength, thermal stability, and chemical resistance. nih.gov Diamines are effective cross-linking agents in polymer chemistry, capable of forming bridges between polymer chains. specialchem.com
In systems containing polymers with reactive sites, such as epoxy or acyl groups, the diamine can be introduced to form covalent bonds that link separate polymer chains together. For example, in an epoxy resin system, the amine groups of this compound would react with the epoxide rings on different polymer chains, creating a rigid, three-dimensional network. This process significantly increases the material's molecular weight and restricts chain mobility, leading to improved thermomechanical properties. The rigid structure of the trichlorobenzene unit further contributes to the stiffness and thermal endurance of the final cross-linked material.
Synthesis of Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. researchgate.net Their synthesis relies on reversible reactions that allow for the formation of crystalline, extended structures. researchgate.net The reaction between amines and aldehydes to form imines (a Schiff base reaction) is a common and effective method for constructing COFs. google.com
This compound serves as an ideal C2-symmetric building block for the synthesis of imine-linked COFs. By reacting it with multifunctional aldehyde monomers, such as a C3-symmetric trialdehyde like 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde, a porous, two-dimensional (2D) framework can be constructed. bldpharm.com The geometry of the monomers dictates the topology and pore size of the resulting COF. researchgate.net For example, the condensation of a C2-symmetric diamine with a C3-symmetric trialdehyde typically results in a hexagonal pore structure. nih.gov
The synthesis is often carried out under solvothermal conditions, where the reactants are heated in a solvent, promoting the reversible imine bond formation necessary for error correction and crystallization. nih.gov The chlorine atoms on the diamine's benzene ring are not merely passive substituents; they actively modulate the electronic properties of the COF skeleton and can enhance its chemical and thermal stability. This functionalization provides a route to tailor the COF for specific applications, such as gas storage, separation, or catalysis. Three-dimensional (3D) COFs can also be synthesized using building blocks with specific symmetries, offering promise for applications like hydrocarbon adsorption. nih.gov
Development of High-Performance Polymers and Functional Materials
The inclusion of the this compound moiety into polymers is a strategic approach to developing materials with superior performance characteristics, particularly in terms of thermal stability and electronic functionality.
Polymers with Enhanced Thermal Stability
A key benefit of using aromatic diamines in polymer synthesis is the enhancement of thermal stability. specialchem.com The rigid aromatic structure of the this compound unit, when incorporated into a polymer backbone, restricts the thermal motion of the polymer chains. This rigidity, combined with the high bond energies of the aromatic C-C and C-N bonds, results in polymers that can withstand higher temperatures before undergoing thermal degradation.
The three chlorine atoms further enhance this effect. The strong C-Cl bonds and the increased molecular weight contribute to a higher decomposition temperature. Furthermore, the chlorine atoms can promote char formation during combustion, which acts as an insulating barrier and reduces the material's flammability. Polymers such as polyimides and polyamides derived from fluorinated or chlorinated diamines are known for their exceptional heat resistance. specialchem.com
The table below provides a conceptual comparison of the thermal properties of polymers synthesized with and without a chlorinated aromatic diamine.
| Polymer Type | Diamine Monomer | Typical Decomposition Temperature (Td) | Key Structural Contributor to Stability |
| Aromatic Polyamide | 1,4-Phenylenediamine | ~450 °C | Rigid Phenyl Ring |
| Aromatic Polyamide | This compound | >500 °C (Estimated) | Rigid, Chlorinated Phenyl Ring |
| Aromatic Polyimide | 4,4'-Oxydianiline | ~500 °C | Imide Ring and Aromatic Ether |
| Aromatic Polyimide | This compound | >550 °C (Estimated) | Imide Ring and Chlorinated Phenyl Ring |
Materials for Optoelectronic and Electronic Applications
The precise control over electronic properties afforded by functionalized monomers makes them attractive for optoelectronic applications. mdpi.com Polymers and COFs derived from this compound possess unique electronic characteristics due to the combination of the π-conjugated aromatic system and the strongly electron-withdrawing chlorine atoms.
These features can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the material. This modification of the electronic band structure is crucial for applications in:
Organic Light-Emitting Diodes (OLEDs): By tuning the bandgap, the color of emitted light can be controlled.
Organic Photovoltaics (OPVs): The energy levels can be optimized to match those of other materials in the solar cell, improving charge separation and collection efficiency.
Sensors: The electron-deficient nature of the polymer backbone can make it sensitive to electron-rich analyte molecules, enabling its use in chemical sensors.
The periodic π-arrays and ordered channels within COFs make them particularly interesting for optoelectronic devices. researchgate.net The ability to design the structure at the molecular level allows for the creation of materials with tailored charge transport pathways and light-matter interactions, opening avenues for next-generation electronic and optoelectronic devices. mdpi.com
Derivatization Strategies for Functional Enhancement of 3,4,6 Trichlorobenzene 1,2 Diamine
Chemical Modification of Amine Functionalities
The two primary amine groups of 3,4,6-trichlorobenzene-1,2-diamine are the principal sites for chemical modification. These modifications are crucial for synthesizing a variety of derivatives with potentially enhanced functionalities for applications in materials science and medicinal chemistry.
Acylation, the introduction of an acyl group (R-C=O), is a common method for modifying amines. The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would be expected to yield mono- or di-acylated products. hacettepe.edu.tr The specific reaction conditions, such as solvent, temperature, and the nature of the acylating agent, would determine the degree of acylation.
Alkylation involves the introduction of an alkyl group onto the amine nitrogen. This can be achieved using alkyl halides or other alkylating agents. The reaction can proceed in a stepwise manner to produce mono- and di-alkylated derivatives, as well as quaternary ammonium (B1175870) salts if the reaction is exhaustive. The presence of electron-withdrawing chlorine atoms on the aromatic ring would likely decrease the nucleophilicity of the amine groups, potentially requiring more forcing reaction conditions compared to non-halogenated anilines. googleapis.comepo.org
Sulfonylation, the reaction with a sulfonyl halide (R-SO2-X), would lead to the formation of sulfonamides. These derivatives are of interest due to their diverse biological activities. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Table 1: Potential Products of Amine Functionalization
| Reaction Type | Reagent Example | Potential Product Structure |
| Acylation | Acetyl chloride | N-(2,3-Diamino-4,5,6-trichlorophenyl)acetamide |
| Alkylation | Methyl iodide | N1,N1-Dimethyl-3,4,6-trichlorobenzene-1,2-diamine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-Amino-3,4,6-trichlorophenyl)-4-methylbenzenesulfonamide |
Note: The structures presented are hypothetical and would require experimental validation.
The condensation reaction of this compound with aldehydes or ketones is expected to form Schiff bases or imines. wikipedia.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The resulting diimine ligands can be used in coordination chemistry to form metal complexes. researchgate.netresearchgate.net The stability and electronic properties of these Schiff bases would be influenced by the substituents on the aldehyde or ketone and the trichlorinated benzene (B151609) ring. derpharmachemica.com The synthesis of macrocyclic imines through condensation with aromatic dialdehydes is also a possibility, potentially leading to complex host-guest systems. nih.gov
Halogen Modification and Exchange Reactions on the Aromatic Ring
The chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic substitution under standard conditions. However, under specific catalytic conditions, such as those used in palladium-catalyzed cross-coupling reactions, it might be possible to replace one or more chlorine atoms with other functional groups. The high degree of halogenation could make the molecule susceptible to degradation under harsh reaction conditions. nih.gov
Introduction of Auxiliary Functional Groups for Tailored Reactivity
The introduction of further functional groups onto the aromatic ring would likely require harsh reaction conditions that could be incompatible with the existing amine functionalities. A more common strategy is to utilize the diamine as a building block for the synthesis of more complex heterocyclic systems, such as benzimidazoles. utexas.edu The condensation of this compound with carboxylic acids or their derivatives, or with aldehydes followed by oxidative cyclization, would lead to the formation of 2-substituted-4,6,7-trichlorobenzimidazoles. nih.govresearchgate.net This approach effectively introduces a new functionalizable moiety (the benzimidazole (B57391) ring system) with a wide range of potential applications. researchgate.netrsc.org
Future Research Perspectives and Emerging Directions for 3,4,6 Trichlorobenzene 1,2 Diamine
Exploration of Undiscovered Reactivity Patterns and Synthetic Pathways
The dual amine functionality of the o-phenylenediamine (B120857) scaffold is a well-established gateway to a rich variety of heterocyclic compounds. Future research will likely focus on leveraging this reactivity, which is significantly modulated by the electronic and steric influence of the three chlorine substituents.
The condensation of o-phenylenediamines with dicarbonyl compounds, aldehydes, or carboxylic acids is a classic route to synthesizing valuable heterocyclic structures like benzimidazoles and quinoxalines. rsc.orgresearchgate.net For 3,4,6-Trichlorobenzene-1,2-diamine, the electron-withdrawing nature of the chlorine atoms is expected to decrease the nucleophilicity of the amine groups, potentially altering reaction kinetics and requiring tailored catalytic systems. Conversely, these substituents can serve as handles for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, opening pathways to complex, poly-functionalized molecules that are otherwise difficult to access.
Future synthetic explorations could include:
Domino and Multicomponent Reactions: Designing one-pot syntheses that leverage the inherent reactivity of the diamine to build complex molecular architectures efficiently, a strategy that aligns with the principles of green chemistry. nih.gov
Catalytic C-H and C-N Bond Formation: Investigating novel transition-metal-catalyzed reactions to form new bonds, creating a diverse library of derivatives.
Oxidative Polymerization: Exploring the polymerization of this compound to create novel conductive or high-performance polymers. The chlorine atoms could enhance the solubility and thermal stability of the resulting materials compared to polymers derived from unsubstituted phenylenediamine. tandfonline.comtandfonline.com Studies on the oxidation of chlorinated 2-aminodiphenylamine (B160148) suggest that such reactions can lead to complex phenazine-type structures. rsc.org
Integration into Supramolecular Assemblies and Self-Healing Materials
Supramolecular chemistry relies on non-covalent interactions to build ordered, functional architectures. The structure of this compound is ideally suited for this field. The two adjacent amino groups are potent hydrogen bond donors and acceptors, capable of forming robust, directional interactions that can guide self-assembly into tapes, sheets, or more complex networks, as seen in other diaminobenzene derivatives. researchgate.net
Crucially, the chlorine atoms introduce the potential for halogen bonding—a specific and directional non-covalent interaction that can be exploited in crystal engineering and the design of functional materials. mdpi.comfnasjournals.com The interplay between hydrogen bonding from the amines and halogen bonding from the chlorides could lead to novel and highly predictable supramolecular synthons.
In the realm of materials science, these self-assembly properties are foundational for creating advanced materials:
Self-Healing Polymers: Intrinsic self-healing materials often rely on reversible bonds, such as hydrogen bonds, to repair damage. nih.gov By incorporating this compound as a monomer or cross-linker into a polymer matrix, the resulting material could be imbued with self-healing capabilities. The multiple hydrogen and potential halogen bonding sites could form a dense, reversible network that restores mechanical integrity after being broken.
Liquid Crystals and Organic Frameworks: The rigid, anisotropic structure of the molecule makes it a candidate for the construction of liquid crystals and as a building block (linker) for Covalent Organic Frameworks (COFs). The specific geometry and electronic nature of the chlorinated ring would dictate the packing and pore environment of such frameworks.
Advanced Analytical Applications and Sensor Development
One of the most promising future directions for this compound is in the development of chemical sensors. The parent compound, o-phenylenediamine (OPD), is a well-known precursor in sensors for a wide range of analytes. chemicalbook.com Its oxidation to the highly fluorescent 2,3-diaminophenazine is a common signal transduction mechanism in fluorescent and colorimetric assays. nih.gov
The introduction of three chlorine atoms onto the OPD core is expected to significantly tune its electronic properties, thereby influencing the oxidation potential and the photophysical characteristics of the resulting phenazine. This tuning could enhance selectivity and sensitivity for specific targets.
Future research in this area could focus on:
Electrochemical Sensors: Electropolymerization of this compound onto an electrode surface can create a molecularly imprinted polymer (MIP). electrochemsci.orgnih.gov These MIPs have recognition cavities tailored for a specific template molecule, enabling highly selective electrochemical detection. The chlorinated aromatic structure could offer unique interactions within the imprinted site, enhancing binding affinity and sensor performance.
Fluorescent and Colorimetric Probes: Developing new sensors for metal ions, reactive oxygen species, or other environmental pollutants. nih.govscience.gov The specific substitution pattern may lead to unique responses to certain analytes that are not observed with unsubstituted OPD.
Nanomaterial-Based Sensors: Integrating this compound with nanomaterials like gold nanoparticles or quantum dots to create hybrid sensor systems with amplified signals and lower detection limits. mdpi.comsemanticscholar.org
| Sensor Type | Analyte | Principle | Reported Detection Limit (for OPD-based sensor) | Potential Role of 3,4,6-Trichloro- Substitution |
|---|---|---|---|---|
| Fluorescent | Cu²⁺ | Oxidation of OPD to fluorescent OPDox | 23 nM nih.gov | Tune oxidation potential, shift fluorescence wavelength |
| Electrochemical (MIP) | Sulfamethoxazole | Electropolymerization of OPD as functional monomer | 0.05 µM electrochemsci.org | Enhance template-monomer interaction, improve selectivity |
| Electrochemical (MIP) | Thymol | Electropolymerization of OPD on glassy carbon electrode | 0.084 µM nih.gov | Modify polymer morphology and binding site chemistry |
| Electrochemical | Ascorbic Acid | MIP on a COF-modified electrode | 2.57 µM mdpi.com | Alter electronic properties of the polymer film |
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid, in silico prediction of molecular properties, thereby guiding experimental efforts. jocpr.comazolifesciences.comnih.gov For a compound like this compound and its potential derivatives, ML models can accelerate discovery and flag potential issues, such as toxicity, early in the research process. nih.govresearchgate.net
Key applications of AI/ML in future research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the biological activity or toxicity of derivatives. researchgate.net Given that many aromatic amines and chlorinated compounds can be mutagenic or carcinogenic, predictive toxicology models are crucial for ensuring safe development. nih.govnih.gov ML algorithms like Support Vector Machines (SVMs) and Random Forests are well-suited for this purpose. nih.gov
Property Prediction: Training neural networks to predict fundamental physicochemical properties (e.g., solubility, reactivity, spectral characteristics) and material properties (e.g., bandgap, conductivity of polymers). specialchem.com This can screen vast chemical spaces for promising candidates before committing to lab synthesis.
Reaction Outcome and Pathway Prediction: Using ML to predict the most likely products and optimal conditions for reactions involving this compound, saving significant experimental time and resources.
| ML Application Area | Input Data (Descriptors) | Predicted Output | Potential Impact |
|---|---|---|---|
| Predictive Toxicology | Molecular fingerprints, topological indices, quantum chemical parameters | Mutagenicity, Carcinogenicity, Hepatotoxicity | Prioritize synthesis of safer derivatives, guide risk assessment researchgate.net |
| Materials Design | Structural features, monomer ratios, processing conditions | Polymer bandgap, self-healing efficiency, sensor selectivity | Accelerate discovery of high-performance materials |
| Synthetic Chemistry | Reactants, catalysts, solvents, temperature | Reaction yield, product distribution, optimal pathway | Improve synthesis efficiency and reduce experimental load specialchem.com |
| Sensor Development | Analyte structure, compound structure | Binding affinity, signal response | Screen for highly selective and sensitive sensor candidates |
Sustainable and Green Chemistry Approaches in this compound Research
Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer, renewable materials. forensicpaper.com Future research on this compound should embed these principles from the outset.
This involves rethinking both the synthesis of the molecule itself and its subsequent use in creating new materials and compounds. Key areas for development include:
Greener Synthetic Routes: Developing synthetic pathways that avoid hazardous reagents and solvents. This could involve using water as a reaction medium, which has been shown to be effective for some reactions of o-phenylenediamine. rsc.org Another approach is the use of recyclable, water-tolerant Lewis acid catalysts, such as metal triflates, which can improve yields and simplify purification. tandfonline.comtandfonline.com
Catalysis over Stoichiometric Reagents: Focusing on catalytic methods, which reduce waste compared to reactions that use stoichiometric amounts of reagents. This is particularly relevant for chlorination and subsequent derivatization reactions. nih.govacs.org
Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, such as multicomponent and domino reactions. nih.govforensicpaper.com
Circular Economy Considerations: Investigating the lifecycle of materials derived from this compound. For chlorinated compounds, understanding their environmental fate and potential for degradation or recycling is critical, especially given the persistence of some polychlorinated compounds. nih.govmdpi.com
By integrating these sustainable practices, the future exploration of this compound can proceed in an environmentally responsible manner, ensuring that its potential benefits are realized without undue ecological cost.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4,6-Trichlorobenzene-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or reductive amination of precursor nitro compounds. For example, chlorination of 1,2-diaminobenzene derivatives under controlled conditions (e.g., using Cl2 or SO2Cl2 in anhydrous solvents like dichloromethane) can yield the target compound. Temperature (<50°C) and stoichiometric ratios of chlorinating agents are critical to avoid over-chlorination. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer : Nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C) identifies substituent positions and confirms aromatic amine functionality. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight (e.g., exact mass ~212 Da for C6H5Cl3N2). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% recommended for research-grade material) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Store in amber glass vials at −20°C under inert gas (N2 or Ar) to prevent oxidation of amine groups. Stability tests show degradation <5% over 6 months under these conditions. Avoid aqueous solutions at neutral/basic pH, which promote hydrolysis of C-Cl bonds .
Advanced Research Questions
Q. What microbial degradation pathways exist for this compound, and how can they be modeled experimentally?
- Methodological Answer : Anaerobic microbial consortia (e.g., Pseudomonas spp.) degrade the compound via reductive dehalogenation, producing intermediates like 3,4,6-Trichlorocatechol . Design batch experiments with defined media (pH 7.0, 30°C) and monitor degradation using LC-MS/MS. Pathway elucidation requires isotopic labeling (e.g., <sup>13</sup>C) and enzyme activity assays (e.g., chlorocatechol 1,2-dioxygenase) .
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as HOMO-LUMO gaps and electrophilic Fukui indices. These predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Solvent effects (PCM model) and transition-state analysis refine reaction feasibility .
Q. What are the challenges in quantifying trace levels of this compound in environmental matrices?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from water/soil samples. Quantify via LC-MS/MS using a reverse-phase column (C18, 2.6 µm) and multiple reaction monitoring (MRM) for Cl3-specific transitions (e.g., m/z 212 → 176). Matrix effects (e.g., humic acids) require standard addition calibration .
Q. How do steric and electronic effects influence its coordination chemistry with transition metals?
- Methodological Answer : The compound acts as a bidentate ligand via amine groups. Steric hindrance from Cl substituents reduces coordination flexibility, favoring octahedral complexes with metals like Cu(II) or Fe(III). UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry (redox potentials) characterize metal-ligand interactions. Compare with analogous ligands (e.g., 1,2-phenylenediamine) to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
